4-((E)-{[(1-naphthylamino)acetyl]hydrazono}methyl)benzoic acid
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Overview
Description
4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound that features a naphthalene ring, an amide group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through nitration and subsequent reduction reactions.
Amidation Reaction: The naphthalene derivative is then reacted with an appropriate amine to form the amide linkage.
Condensation Reaction: The amide is further reacted with a benzoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or platinum may be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or reduced amides.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-1-amine and naphthalene-2-carboxylic acid share structural similarities.
Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid and 4-hydroxybenzoic acid are structurally related.
Uniqueness
4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is unique due to its combination of a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H17N3O3/c24-19(23-22-12-14-8-10-16(11-9-14)20(25)26)13-21-18-7-3-5-15-4-1-2-6-17(15)18/h1-12,21H,13H2,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
KDRSGAHOYNISDK-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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